methyl (2R,3R)-2-methyloxolane-3-carboxylate
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Overview
Description
Methyl (2R,3R)-2-methyloxolane-3-carboxylate is an organic compound with a unique structure that includes an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-2-methyloxolane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the esterification of (2R,3R)-2-methyloxolane-3-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-2-methyloxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the oxolane ring into more oxidized forms, such as lactones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction could produce alcohols .
Scientific Research Applications
Methyl (2R,3R)-2-methyloxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products .
Mechanism of Action
The mechanism by which methyl (2R,3R)-2-methyloxolane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have similar structural features and are used in similar applications.
Methyl (2R,3R)-2,3-dibromo-3-phenylpropanoate: This compound shares the oxolane ring structure and is used in organic synthesis.
Uniqueness
Methyl (2R,3R)-2-methyloxolane-3-carboxylate is unique due to its specific stereochemistry and the presence of the oxolane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H12O3 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (2R,3R)-2-methyloxolane-3-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-5-6(3-4-10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
JOQJAUHKZQYHKY-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)C(=O)OC |
Canonical SMILES |
CC1C(CCO1)C(=O)OC |
Origin of Product |
United States |
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